N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide
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Overview
Description
“N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide” is a complex organic compound that features a benzothiophene core, a pyrazole ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide” typically involves multi-step organic reactions. The process may start with the preparation of the benzothiophene core, followed by the introduction of the cyano and methyl groups. The pyrazole ring is then synthesized and attached to the benzothiophene core through a series of coupling reactions. The final step involves the formation of the butanamide linkage.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiophene ring.
Reduction: Reduction reactions can occur at the nitro group in the pyrazole ring, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are typically employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction of the nitro group may produce corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor modulators, or other bioactive agents. They may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, such compounds are explored for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs aimed at treating various diseases.
Industry
In the industrial sector, these compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.
Mechanism of Action
The mechanism of action of “N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide” would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzothiophene Derivatives: Compounds with a benzothiophene core are known for their diverse biological activities.
Pyrazole Derivatives: Pyrazole-containing compounds are widely studied for their pharmacological properties.
Amide-Linked Compounds: Amides are common functional groups in many bioactive molecules.
Uniqueness
The uniqueness of “N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitro-1H-pyrazol-1-yl)butanamide” lies in its combination of functional groups and structural features. This combination may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Properties
Molecular Formula |
C18H21N5O3S |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
N-(3-cyano-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-4-(5-methyl-3-nitropyrazol-1-yl)butanamide |
InChI |
InChI=1S/C18H21N5O3S/c1-11-5-6-13-14(10-19)18(27-15(13)8-11)20-17(24)4-3-7-22-12(2)9-16(21-22)23(25)26/h9,11H,3-8H2,1-2H3,(H,20,24) |
InChI Key |
KOLUFMIXTWBPNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C#N)NC(=O)CCCN3C(=CC(=N3)[N+](=O)[O-])C |
Origin of Product |
United States |
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